Lipophilicity Boost from the 6-Methyl Substituent
The target compound exhibits a computed XLogP3 of 3.8, which is 0.4 log units higher than that of its closest des-methyl analog, 2-bromo-4-chlorobenzenethiol (XLogP3 = 3.4) [1][2]. This difference, attributable solely to the presence of the 6-methyl substituent, translates to an approximately 2.5-fold greater predicted partition coefficient (logP scale) into hydrophobic media. For context, unsubstituted benzenethiol has an XLogP3 of approximately 2.1, meaning the target compound is roughly 50-fold more lipophilic than the parent scaffold [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 (PubChem computed) |
| Comparator Or Baseline | 2-Bromo-4-chlorobenzenethiol: XLogP3 = 3.4 (PubChem); Benzenethiol (parent): XLogP3 ≈ 2.1 |
| Quantified Difference | ΔXLogP3 = +0.4 vs. des-methyl analog; ΔXLogP3 ≈ +1.7 vs. parent benzenethiol |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release); values reported for neutral species |
Why This Matters
The 0.4 log unit increase in lipophilicity directly affects retention time in reversed-phase chromatography, extraction efficiency in liquid-liquid workup, and predicted membrane permeability—factors that impact both synthetic workflow optimization and the compound's suitability as a fragment in medicinal chemistry campaigns.
- [1] PubChem Compound Summary CID 50998050. 2-Bromo-4-chloro-6-methylbenzenethiol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/50998050 (accessed 2026-05-03). View Source
- [2] PubChem Compound Summary CID 21816837. 2-Bromo-4-chlorobenzenethiol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/21816837 (accessed 2026-05-03). View Source
- [3] PubChem Compound Summary CID 7960. Benzenethiol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/7960 (accessed 2026-05-03). View Source
